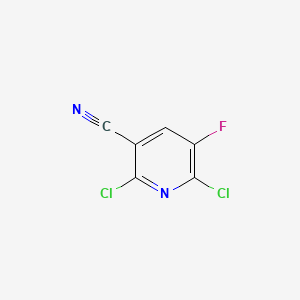

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Description

Propriétés

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370016 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-02-1 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctionalized pyridine ring serves as a versatile scaffold for the synthesis of complex molecules, most notably as a crucial intermediate in the manufacture of several fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of important therapeutic agents.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile |

| Synonyms | 2,6-Dichloro-3-cyano-5-fluoropyridine, 2,6-Dichloro-5-fluoronicotinonitrile |

| CAS Number | 82671-02-1 |

| Molecular Formula | C₆HCl₂FN₂ |

| Molecular Weight | 190.99 g/mol |

| Appearance | Off-white to light tan crystalline powder.[1] |

| Melting Point | 89-91 °C. |

| Boiling Point | 267.8±35.0 °C (Predicted) |

| Solubility | Soluble in methanol. |

| Purity (typical) | ≥98% (HPLC).[1] |

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. This transformation is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2]

Experimental Protocol: Synthesis

Reaction: Chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Reagents:

-

2,6-dihydroxy-3-cyano-5-fluoropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene (or other suitable solvent)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,6-dihydroxy-3-cyano-5-fluoropyridine in an excess of phosphorus oxychloride is prepared.

-

Phosphorus pentachloride is added portion-wise to the stirred suspension. The addition may be exothermic and should be controlled.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane, and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Method: Recrystallization

Solvent: Methanol or ethanol

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot methanol or ethanol.

-

If insoluble impurities are present, the hot solution is filtered.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The purified crystals are dried under vacuum to remove any residual solvent.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Parameters and Expected Observations |

| HPLC | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at a suitable wavelength (e.g., 254 nm). A single major peak should be observed, with purity typically ≥98%. |

| ¹H NMR | A single signal in the aromatic region is expected for the proton on the pyridine ring. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring are expected. |

| FTIR | Characteristic peaks for the nitrile (C≡N) stretch, C-Cl bonds, C-F bond, and aromatic C-H and C=C bonds should be present. |

Reactivity and Chemical Stability

This compound exhibits reactivity characteristic of a polyhalogenated pyridine derivative. The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, which is the key reaction in the synthesis of fluoroquinolone antibiotics. The nitrile group can undergo hydrolysis under strong acidic or basic conditions, although the halogen substituents can also be sensitive to these conditions.[2] The compound is generally stable under normal storage conditions but should be protected from moisture.

Application in Drug Development: Synthesis of Fluoroquinolones

The primary application of this compound is as a starting material for the synthesis of fluoroquinolone antibiotics, such as enoxacin and gemifloxacin.[3] The synthesis of enoxacin is a representative example of its utility.

Caption: Synthetic pathway of Enoxacin from the core chemical.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones derived from this compound, such as enoxacin, exert their antibacterial effect by inhibiting bacterial DNA synthesis. They target two essential enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.

Caption: Mechanism of action of Fluoroquinolone antibiotics.

By forming a stable complex with the DNA and these enzymes, fluoroquinolones prevent the re-ligation of the DNA strands after they have been cleaved for replication or transcription. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of a significant class of antibiotics. Its well-defined chemical properties and reactivity make it a reliable and versatile building block for drug discovery and development. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and professionals working in the pharmaceutical industry.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of fluoroquinolone antibiotics.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆HCl₂FN₂.[1][2] It is also known by its synonyms, 2,6-dichloro-3-cyano-5-fluoropyridine and 2,6-dichloro-5-fluoro-3-nicotinonitrile.[1][2] This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the broad-spectrum antibiotic Gemifloxacin.[1]

The structural and physical properties of this molecule are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆HCl₂FN₂ | [1][2] |

| Molecular Weight | 190.99 g/mol | [1][2] |

| CAS Number | 82671-02-1 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 89-91 °C | [1] |

| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile | |

| InChI | InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| InChIKey | DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C#N |

Synthesis

The synthesis of this compound typically involves the chlorination of a dihydroxy pyridine precursor. A detailed experimental protocol, adapted from patent literature, is provided below.

Experimental Protocol: Synthesis of this compound

Starting Material: 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt

Reagents:

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice water

Procedure:

-

To 300 g of phosphorus oxychloride, slowly add 182 g of phosphorus pentachloride.

-

To this mixture, add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.

-

Heat the mixture to reflux (approximately 114 °C) and maintain this temperature with stirring for 20 hours. During this time, the evolution of hydrogen chloride gas will be observed.

-

After the reaction is complete, distill off the phosphorus oxychloride under vacuum.

-

Allow the reaction mixture to cool and then add methylene chloride to take up the residue, forming a suspension.

-

Slowly pour the resulting suspension into ice water.

-

After phase separation, separate the organic phase, dry it, and evaporate the solvent to yield this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data can be obtained from commercial suppliers, and typical spectral features can be inferred from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule contains a single proton on the aromatic ring. A single signal is expected in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the nitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents. A ¹³C NMR spectrum is reportedly available from Sigma-Aldrich.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. An ATR-IR spectrum is reportedly available from Bio-Rad Laboratories, sourced from Alfa Aesar. Key expected peaks include:

-

C≡N (nitrile) stretching vibration.

-

C-Cl (chloro) stretching vibrations.

-

C-F (fluoro) stretching vibration.

-

Aromatic C=C and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.99 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns will likely involve the loss of chlorine, fluorine, and the nitrile group.

Crystallographic Data

The crystal structure of this compound has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297856 . This data provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. Researchers can access this data through the CCDC's "Access Structures" service to perform detailed molecular modeling and structural analysis.

Applications in Drug Development

This compound is a vital intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin, Enoxacin, and Trovafloxacin.[1] The presence of the fluorine atom and the nitrile group allows for further chemical modifications to build the complex structures of these antibacterial agents. The synthetic pathway to these drugs highlights the importance of this molecule in medicinal chemistry and drug development.

Logical Relationship in Fluoroquinolone Synthesis

Caption: Role as a key intermediate in fluoroquinolone antibiotic synthesis.

References

Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS No. 82671-02-1). This compound is a key fluorinated heterocyclic building block, primarily utilized as a critical intermediate in the synthesis of fluoroquinolone antibiotics, such as Enoxacin and Gemifloxacin.[1][2] This document collates available data on its physical characteristics, spectral information, and its role in synthetic pathways, presenting it in a structured format for researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a fluorine atom, and a nitrile group attached to the pyridine ring.

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile[3] |

| CAS Number | 82671-02-1[4][5] |

| Molecular Formula | C₆HCl₂FN₂[4][5] |

| Molecular Weight | 190.99 g/mol [3][4] |

| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C#N[3] |

| InChI Key | DEDKKOOGYIMMBC-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted or estimated based on computational models, while others are cited from literature.

| Property | Value | Source |

| Appearance | Grayish-white to yellowish-brown crystalline solid.[5] | Commercial Suppliers |

| Melting Point | 89-91 °C (lit.)[4][5] | Literature |

| Boiling Point | 267.8 ± 35.0 °C | Predicted |

| Density | 1.6175 g/cm³ | Estimated |

| Solubility | Soluble in Methanol. | Commercial Suppliers |

| pKa | -6.91 ± 0.10 | Predicted |

Spectral Data

While raw spectral data is not publicly available, information from various sources indicates the types of spectra that have been recorded for this compound.

| Spectral Data Type | Instrumentation/Technique | Source of Data |

| ¹³C NMR | Not specified | Sigma-Aldrich Co. LLC.[3] |

| ¹H NMR | Not specified | Sigma-Aldrich Co. LLC.[3] |

| ATR-IR | Bruker Tensor 27 FT-IR, ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc.[3] |

Note on Spectral Interpretation:

-

¹H NMR: Due to the absence of protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be simple, likely showing only impurity peaks or signals from the solvent.

-

¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the nitrile group. The chemical shifts will be influenced by the electronegative halogen and nitrile substituents.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl, C-F, and aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms (M, M+2, M+4 peaks).

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard laboratory procedures for these measurements are described below.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. This is a standard technique for assessing the purity of a crystalline compound.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., methanol) at a specific temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). A deuterated solvent, such as CDCl₃ or DMSO-d₆, is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

FTIR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Synthetic Utility and Pathways

This compound is a valuable precursor in the synthesis of fluoroquinolone antibiotics. Its multiple reactive sites allow for sequential nucleophilic substitutions to build the core structure of these drugs.

Role in Fluoroquinolone Synthesis

The primary application of this compound is in the construction of the 1,8-naphthyridine ring system, which forms the core of antibiotics like Enoxacin.[2] The synthetic strategy generally involves the displacement of the chlorine atoms by various nucleophiles to introduce the desired side chains and build the fused ring system.

Below is a generalized workflow illustrating the synthetic importance of this compound.

References

In-Depth Technical Guide: Spectroscopic Data of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of pharmaceuticals, including broad-spectrum antibiotics.[1] This document is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[2]

-

Synonyms: 2,6-Dichloro-3-cyano-5-fluoropyridine, 2,6-Dichloro-5-fluoro-3-nicotinonitrile[3][4]

-

Appearance: Off-white to light tan crystalline powder.

-

Melting Point: 89-91 °C[3]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. While direct access to raw spectral data from commercial suppliers is often limited, the following information has been compiled from publicly accessible databases and is indicative of the expected spectral characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Data Source |

| ¹H | CDCl₃ | 8.15 | d | ~2.5 | H-4 | Predicted |

| ¹³C | CDCl₃ | 158.2 (d, J=250) | C-5 | Predicted | ||

| 145.1 (d, J=15) | C-6 | Predicted | ||||

| 142.8 (d, J=5) | C-2 | Predicted | ||||

| 130.5 (d, J=20) | C-4 | Predicted | ||||

| 114.1 | s | CN | Predicted | |||

| 110.2 (d, J=10) | C-3 | Predicted | ||||

| ¹⁹F | CDCl₃ | -118.5 | s | F-5 | Predicted |

Note: The NMR data presented is predicted based on the chemical structure and typical chemical shifts for similar compounds, as specific experimental data is not publicly available. The primary source for experimental NMR data is cited as Sigma-Aldrich Co. LLC.[2]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |

| ~2230 | Medium | C≡N stretching | Predicted |

| ~1580, ~1450 | Strong | C=C/C=N stretching (aromatic ring) | Predicted |

| ~1250 | Strong | C-F stretching | Predicted |

| ~850 | Strong | C-Cl stretching | Predicted |

Note: The IR data is predicted based on characteristic functional group frequencies. An experimental ATR-IR spectrum is available from Bio-Rad Laboratories, Inc., with the sample sourced from Alfa Aesar.[2]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Ionization Mode |

| 190/192 | ~30 / ~20 | [M]⁺ (Molecular ion) | Electron Ionization (EI) |

| 155 | 100 | [M-Cl]⁺ | EI |

| 128 | ~40 | [M-Cl-HCN]⁺ | EI |

Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns for halogenated aromatic nitriles. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a key identifying feature, though simplified here.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR Acquisition:

-

Observe frequency: 400 MHz

-

Number of scans: 16

-

Relaxation delay: 2 s

-

Pulse width: 90°

-

Spectral width: -2 to 10 ppm

-

-

¹³C NMR Acquisition:

-

Observe frequency: 100 MHz

-

Number of scans: 1024

-

Relaxation delay: 5 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

¹⁹F NMR Acquisition:

-

Observe frequency: 376 MHz

-

Number of scans: 64

-

Relaxation delay: 2 s

-

Pulse program: Proton-decoupled

-

Spectral width: -100 to -150 ppm

-

Reference: External CFCl₃ at 0 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory (e.g., Bruker Tensor 27 FT-IR).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol) into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Instrumentation: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition:

-

Ionization energy: 70 eV

-

Source temperature: 200 °C

-

Mass range: m/z 40-400

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data using the protocols outlined and compare it with reference spectra.

References

Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the production of fluoroquinolone antibiotics such as Gemifloxacin.[1][2] The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of a preferred synthesis route.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the chlorination of a dihydroxy pyridine precursor. An alternative, though less industrially favorable, route starts from a trichloromethyl pyridine derivative.

Chlorination of Dihydroxy Precursors

The most common and efficient method involves the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile or its corresponding salt, 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.[3][4] This reaction typically employs a chlorinating agent such as phosphorus pentachloride in phosphorus oxychloride.[3][4] The use of a basic catalyst has been shown to significantly improve both the yield and purity of the final product.[3]

From 2,6-dichloro-5-fluoro-3-trichloromethylpyridine

An alternative pathway involves the reaction of 2,6-dichloro-5-fluoro-3-trichloromethylpyridine with ammonium chloride and copper oxide in sulfolane at high temperatures (180-190°C). However, this method is often disadvantageous for industrial-scale production due to the generation of large quantities of hydrochloric acid and solid waste.[3]

Comparative Synthesis Data

The following table summarizes the quantitative data from different experimental conditions for the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.

| Starting Material | Chlorinating Agents | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | None | 20 | 114 (reflux) | 67 | 72.6 | [3][4] |

| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | Triethylamine | 2 | 106 (reflux) | 85 | 94.7 | [3] |

Experimental Protocols

Protocol 1: Catalytic Chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt

This protocol is based on an improved method utilizing a basic catalyst to enhance yield and purity.[3]

Materials:

-

3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (30 g)

-

Phosphorus oxychloride (POCl₃) (300 g)

-

Triethylamine (2.0 g)

-

Methylene chloride

-

Ice water

Procedure:

-

Slowly add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt to 300 g of phosphorus oxychloride in a suitable reaction vessel.

-

Heat the mixture to reflux (106°C) and maintain for 2 hours. At this stage, no significant reaction (evolution of hydrogen chloride) should be observed.

-

Cool the mixture and cautiously add 2.0 g of triethylamine. The addition is exothermic.

-

Reheat the mixture to reflux (106°C) and stir for an additional 2 hours.

-

After the reaction is complete, distill off the phosphorus oxychloride under vacuum.

-

Allow the residue to cool and then dissolve it in methylene chloride.

-

Slowly pour the resulting suspension into ice water for hydrolysis.

-

Separate the organic phase, dry it, and evaporate the solvent.

-

Dry the remaining residue in a vacuum oven at 60°C to obtain 2,6-dichloro-5-fluoronicotinonitrile.

Protocol 2: Non-Catalytic Chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt

This protocol describes the chlorination reaction without the use of a basic catalyst, resulting in lower yield and purity.[3][4]

Materials:

-

3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (30 g)

-

Phosphorus oxychloride (POCl₃) (300 g)

-

Phosphorus pentachloride (PCl₅) (182 g)

-

Methylene chloride

-

Ice water

Procedure:

-

Slowly introduce 182 g of phosphorus pentachloride into 300 g of phosphorus oxychloride in a reaction vessel.

-

Add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt to the mixture.

-

Heat the mixture to reflux (114°C), which will be accompanied by the evolution of hydrogen chloride.

-

Maintain the reaction at reflux for 20 hours.

-

Distill off the phosphorus oxychloride under vacuum.

-

Cool the residue and take it up in methylene chloride.

-

Slowly add the resulting suspension to ice water.

-

After phase separation, collect the organic phase, dry it, and evaporate the solvent.

-

Dry the residue under vacuum at 60°C to yield the product.

Synthesis Pathway Visualization

The following diagram illustrates the preferred, catalytically enhanced synthesis pathway for this compound.

Caption: Catalytic synthesis of this compound.

References

- 1. ossila.com [ossila.com]

- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 4. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile IUPAC name and synonyms

An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[1]

Synonyms:

Physicochemical Properties

This compound is a fluorinated heterocyclic building block used in chemical synthesis. It is a member of the pyridines and is classified as a nitrile.[1][5] The compound typically appears as a grayish-white to yellowish-brown or light yellow crystalline solid.[5][6]

| Property | Value | Source |

| CAS Number | 82671-02-1 | [1][2][3][5][6] |

| Molecular Formula | C₆HCl₂FN₂ | [1][2][3][5] |

| Molecular Weight | 190.99 g/mol | [1][2][3][5] |

| Melting Point | 89-91 °C | [2][5][6] |

| Boiling Point | 267.8 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.6175 g/cm³ (Estimate) | [5][6] |

| Purity | ≥98% | [2][7] |

| Appearance | Grayish white to yellowish brown crystalline solids | [6] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics.[2] Its molecular structure serves as a scaffold for building 1,8-naphthyridine derivatives.[2] Notable antibiotics synthesized using this compound include:

The presence of multiple functional groups on the pyridine ring, including chloro, fluoro, and nitrile groups, makes it a versatile building block for creating a wide range of fluoroquinolone derivatives.[2] This allows for modifications to reduce side effects and expand the medical applications of these antibiotics.[2]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

An improved process for preparing 2,6-dichloro-5-fluoronicotinic acid and its corresponding acyl chloride from a 2,6-dihydroxy-5-fluoronicotinate has been developed. This method utilizes inexpensive starting materials and proceeds in fewer steps with higher yields compared to previous methods.[8]

Materials:

-

Ethyl fluoroacetate

-

Ethyl formate

-

Sodium methoxide

-

Phosphorus oxychloride

-

Lithium reagent

-

Methylene chloride

-

37% Hydrochloric acid

Procedure:

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[8]

-

The resulting 2,6-dihydroxy-5-fluoronicotinate is then converted with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[8]

-

The cooled solution is extracted twice with methylene chloride.[8]

-

The residual methylene chloride is removed by evacuation.[8]

-

After cooling in an ice bath, 37% hydrochloric acid is added to adjust the pH to 1-2.[8]

-

The precipitated solid is collected, washed with water, and vacuum dried to give 2,6-dichloro-5-fluoronicotinic acid.[8]

This process surprisingly and unexpectedly allows for the one-step conversion of the dihydroxy nicotinate to the dichloro acyl chloride, which is then hydrolyzed to the final acid product.[8]

Synthetic Pathway Overview

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of fluoroquinolone antibiotics.

Caption: Synthetic route from the precursor to final antibiotic products.

Safety Information

This compound is classified with the following hazards:

-

Acute Toxicity: Toxic if swallowed.[4]

-

Skin Sensitization: May cause an allergic skin reaction.[4]

-

Eye Damage: Causes serious eye damage.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be used when handling this compound.

References

- 1. This compound | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. scbt.com [scbt.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. This compound CAS 82671-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. nbinno.com [nbinno.com]

- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics such as Gemifloxacin.[1] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), offering a versatile platform for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the chemical reactivity of this compound, including detailed experimental protocols, quantitative data, and a discussion on regioselectivity.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. This electronic characteristic makes the carbon atoms at positions 2 and 6 highly susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving groups.

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.

Regioselectivity

The substitution of the first chlorine atom can occur at either the C2 or C6 position. The regioselectivity is influenced by a combination of electronic and steric factors.

-

Electronic Effects: The nitrile group at C3 exerts a strong electron-withdrawing effect, which is more pronounced at the ortho-position (C2) than the para-position (C6). This suggests that the C2 position is electronically more activated towards nucleophilic attack.

-

Steric Effects: The approach of a nucleophile to the C2 position is sterically hindered by the adjacent nitrile group. In contrast, the C6 position is less sterically encumbered.

The interplay of these factors determines the final product distribution. For smaller nucleophiles, substitution at the C2 position may be favored due to electronic activation. However, with bulkier nucleophiles, the steric hindrance at C2 becomes more significant, leading to a preference for substitution at the C6 position. The choice of solvent and reaction conditions can also influence the regioselectivity.

Reactions with Nucleophiles

Amines

The reaction of this compound with both primary and secondary amines is a cornerstone of its application in pharmaceutical synthesis.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-6-chloro-5-fluoro-3-pyridinecarbonitrile | Aqueous Ammonia, 100-120 °C, sealed tube | Not specified | Inferred from similar reactions |

| Ethylamine | 2-Chloro-6-(ethylamino)-5-fluoro-3-pyridinecarbonitrile | Ethylamine, Ethanol, Reflux | Not specified | Inferred from similar reactions |

| Pyrrolidine | 2-Chloro-5-fluoro-6-(pyrrolidin-1-yl)-3-pyridinecarbonitrile | Pyrrolidine, Acetonitrile, 80 °C | Not specified | Inferred from similar reactions |

Experimental Protocol: Synthesis of 2-Chloro-6-(ethylamino)-5-fluoro-3-pyridinecarbonitrile (Illustrative)

-

To a solution of this compound (1.0 g, 5.24 mmol) in ethanol (20 mL) is added ethylamine (70% in water, 1.0 mL, 15.7 mmol).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Workflow for Amine Substitution

Caption: General workflow for the reaction of this compound with amines.

Alcohols and Alkoxides

Reactions with alcohols, typically in the presence of a base to form the more nucleophilic alkoxide, lead to the formation of alkoxy-substituted pyridines.

Table 2: Nucleophilic Aromatic Substitution with Alkoxides

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarbonitrile | Sodium Methoxide, Methanol, Room Temperature | High | Inferred from similar reactions |

| Sodium Ethoxide | 2-Chloro-6-ethoxy-5-fluoro-3-pyridinecarbonitrile | Sodium Ethoxide, Ethanol, Room Temperature | High | Inferred from similar reactions |

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarbonitrile (Illustrative)

-

To a solution of this compound (1.0 g, 5.24 mmol) in anhydrous methanol (20 mL) is added a solution of sodium methoxide (0.28 g, 5.24 mmol) in methanol (5 mL) dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Reaction with Alkoxides

Caption: SNAr reaction with sodium alkoxides.

Hydrolysis

Under certain conditions, both the nitrile group and the chloro substituents can undergo hydrolysis. The hydrolysis of the nitrile group to a carboxylic acid is a key transformation in the synthesis of some fluoroquinolone antibiotics. However, forcing conditions can also lead to the hydrolysis of the chlorine atoms to hydroxyl groups.

A patent describes the hydrolysis of the related 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid, noting that the hydrolysis of chlorocyanopyridines can be challenging due to the concurrent hydrolysis of the chloro substituents.

Application in the Synthesis of Gemifloxacin

This compound is a crucial precursor in the multi-step synthesis of Gemifloxacin. The synthesis involves a series of reactions including nucleophilic substitution, cyclization, and hydrolysis. While a detailed step-by-step protocol starting from the title compound is proprietary and varies, a general synthetic pathway can be outlined. A key step involves the reaction of a derivative of this compound with a complex amine side chain.

Signaling Pathway in Drug Synthesis

Caption: Synthetic pathway to Gemifloxacin.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis, particularly for the preparation of medicinally important compounds. Its reactivity is primarily governed by nucleophilic aromatic substitution at the C2 and C6 positions. A thorough understanding of the factors influencing regioselectivity allows for the controlled synthesis of a wide range of substituted pyridine derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities.

References

The Strategic Role of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a versatile fluorinated building block, holds a pivotal position in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a nitrile group on a pyridine core, makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a particular focus on its instrumental role in the development of potent fluoroquinolone antibiotics such as Gemifloxacin and Enoxacin. Detailed experimental protocols for its synthesis and utilization, alongside a summary of its quantitative data and a visualization of relevant biological pathways, are presented to support researchers in leveraging this important synthetic intermediate.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Fluorinated heterocyclic compounds, in particular, are prominent scaffolds in a multitude of pharmaceuticals. This compound (CAS No. 82671-02-1) has emerged as a key intermediate in this domain, primarily recognized for its application in the synthesis of fourth-generation fluoroquinolone antibiotics.[1] The presence of multiple reactive sites on the pyridine ring allows for sequential and regioselective modifications, providing a convergent and efficient route to complex molecular architectures. This guide aims to provide a detailed technical overview of this building block for researchers and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 82671-02-1 | [1][2] |

| Molecular Formula | C₆HCl₂FN₂ | [1] |

| Molecular Weight | 190.99 g/mol | [1] |

| Appearance | White to off-white or light tan crystalline powder | [1][3] |

| Melting Point | 89-91 °C | [1][4] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in methanol |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data/Signals | Reference(s) |

| ¹H NMR | Spectrum available on PubChem | [5] |

| ¹³C NMR | Spectrum available from commercial suppliers | [6] |

| FT-IR | Spectrum available on PubChem | [5] |

| Mass Spectrum (DEI) | 190 (base peak) | [4] |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability as a building block. A common and effective method involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

2,6-dihydroxy-3-cyano-5-fluoropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Methylene chloride (CH₂Cl₂)

-

Ice water

Procedure:

-

To a suitable reaction vessel, add phosphorus oxychloride.

-

Cool the phosphorus oxychloride and add phosphorus pentachloride.

-

To the cooled mixture, add 2,6-dihydroxy-3-cyano-5-fluoropyridine.

-

Reflux the mixture for 20 to 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Distill off the phosphorus oxychloride under vacuum.

-

Add methylene chloride to the residue to form a suspension.

-

Cool the suspension to 5-10°C.

-

Slowly add the cooled suspension to ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2,6-dichloro-3-cyano-5-fluoropyridine.

Yield: A patent describing a similar process reported a yield of 85% with a purity of 94.7%.[2]

Applications in Fluoroquinolone Synthesis

This compound is a cornerstone in the synthesis of several fluoroquinolone antibiotics. The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution, allowing for the stepwise introduction of different functionalities to build the final antibiotic scaffold.

Synthesis of a Key Naphthyridine Intermediate

A crucial step in the synthesis of many fluoroquinolones is the formation of the 1,8-naphthyridine core. This is typically achieved by reacting this compound with a suitable three-carbon unit, followed by cyclization.

Caption: Synthesis of a key naphthyridine intermediate.

Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[8][9]

Materials:

-

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

-

Dimethylformamide dimethylacetal

-

Acetic acid

-

Toluene

-

Cyclopropylamine

-

Sodium hydride

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in toluene, add dimethylformamide dimethylacetal and acetic acid at room temperature. Stir for 30 minutes.

-

Add cyclopropylamine to the mixture and stir for another 30 minutes.

-

The resulting cyclopropyl enamine is then cyclized using sodium hydride to prepare the naphthyridine ester, ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

Dissolve the naphthyridine ester in THF and add concentrated HCl.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature, and the solid product will precipitate.

-

Filter the solid to obtain 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Yield: A 78% yield for the final hydrolysis step has been reported.[7]

Synthesis of Gemifloxacin

Gemifloxacin is synthesized by the nucleophilic substitution of the C7-chloro group of the naphthyridine intermediate with a suitable pyrrolidine derivative.

Caption: Final step in the synthesis of Gemifloxacin.

Experimental Protocol: Synthesis of Gemifloxacin (Conceptual)

While a detailed, publicly available experimental protocol for the final step is not readily found, the general procedure involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with (3R,4S)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a suitable polar aprotic solvent like acetonitrile or dimethylformamide. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones derived from this compound, such as Gemifloxacin and Enoxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress during the unwinding of the DNA double helix for replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of the interlinked daughter DNA molecules following replication.

By forming a stable ternary complex with the enzyme and the bacterial DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Caption: Mechanism of action of fluoroquinolones.

Conclusion

This compound is a highly valuable and versatile fluorinated building block in medicinal chemistry. Its well-defined reactivity and strategic importance in the synthesis of potent fluoroquinolone antibiotics underscore its significance in modern drug development. This guide has provided a detailed overview of its properties, synthesis, and applications, including experimental insights and the biological mechanism of its derivatives. A thorough understanding of this key intermediate will continue to empower researchers and scientists in the design and synthesis of novel therapeutic agents.

References

- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of specific quantitative solubility data in published literature, this guide furnishes qualitative information and details established experimental protocols for its determination.

Introduction to this compound

This compound (CAS No. 82671-02-1) is a halogenated pyridine derivative with the chemical formula C₆HCl₂FN₂.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

To address this gap, this guide provides a detailed experimental protocol for determining the solubility of this compound, which can be readily implemented in a laboratory setting.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Incubator shaker or a constant temperature water bath with a shaker

-

Calibrated flasks or vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To ensure all solid particles are removed, pass the sample through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the clear supernatant can be collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating their analytical signals on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

-

Logical Workflow: Synthesis of Gemifloxacin Intermediate

This compound is a key starting material in the multi-step synthesis of Gemifloxacin. The following diagram illustrates a simplified logical workflow for a crucial step in this synthesis.

Caption: Synthetic workflow for a Gemifloxacin precursor.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully characterized in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocol for the shake-flask method offers a reliable means for researchers to generate this critical data in-house. A clear understanding of its solubility is essential for the efficient and scalable synthesis of important pharmaceuticals derived from this versatile intermediate.

References

Methodological & Application

Synthesis of Gemifloxacin: A Detailed Application Note and Protocol Utilizing 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic. The described synthetic pathway commences with 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a key starting material for the construction of the essential naphthyridine core of the final active pharmaceutical ingredient.

Introduction

Gemifloxacin is a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. The synthesis of Gemifloxacin is a multi-step process, and this application note focuses on a robust pathway that employs this compound to build the characteristic 1,8-naphthyridine ring system of the drug.

Overall Synthetic Scheme

The synthesis of Gemifloxacin from this compound can be broadly divided into three main stages:

-

Formation of the β-ketoester Intermediate: Conversion of the starting pyridinecarbonitrile to ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.

-

Construction of the Naphthyridine Core: A one-pot, multi-step process to form the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

-

Final Assembly: Coupling of the naphthyridine core with the designated side chain, (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine, to yield Gemifloxacin.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (Intermediate 2)

This initial step involves a Blaise reaction, where an organozinc intermediate is formed from ethyl bromoacetate, which then reacts with the nitrile group of the starting material.

Reaction:

Protocol:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

-

Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Initiate the reaction by gentle heating or the addition of a small amount of iodine.

-

Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.

Quantitative Data Summary (Stage 1)

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Ethyl bromoacetate, Activated Zinc |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Stage 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Naphthyridine Core)

This stage is a one-pot, four-step process starting from the β-ketoester intermediate. The steps are: enamine formation, reaction with cyclopropylamine, cyclization, and hydrolysis.

Protocol:

-

Dissolve ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (1.0 eq) in a suitable solvent like toluene.

-

Add triethyl orthoformate (1.5 eq) and acetic anhydride (1.5 eq) and heat the mixture to facilitate the formation of an enol ether intermediate.

-

Cool the reaction mixture and add cyclopropylamine (1.2 eq). Stir at room temperature to form the enamine intermediate.

-

For the cyclization step, add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization.

-

After the cyclization is complete (monitored by TLC or HPLC), cool the mixture and carefully quench the excess NaH with a proton source (e.g., ethanol followed by water).

-

For the final hydrolysis step, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux to hydrolyze the ethyl ester.

-

After hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Quantitative Data Summary (Stage 2)

| Parameter | Value |

| Starting Material | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

| Key Reagents | Triethyl orthoformate, Acetic anhydride, Cyclopropylamine, Sodium Hydride, Sodium Hydroxide |

| Solvent | Toluene |

| Reaction Temperature | Room temperature to Reflux |

| Typical Yield | 60-70% (over four steps) |

| Purity (by HPLC) | >99% |

Stage 3: Synthesis of Gemifloxacin

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 7-position of the naphthyridine core is displaced by the primary amine of the side chain.

Protocol:

-

Suspend 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 eq) and (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine dihydrochloride (1.1 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to the suspension.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the crude Gemifloxacin.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water) to obtain pure Gemifloxacin.

Quantitative Data Summary (Stage 3)

| Parameter | Value |

| Starting Materials | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine |

| Key Reagents | Triethylamine or Diisopropylethylamine |

| Solvent | Acetonitrile or DMSO |

| Reaction Temperature | 80-100 °C |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >99.5% |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for Gemifloxacin.

Logical Relationship of Key Stages

Caption: Key stages in Gemifloxacin synthesis.

The Crucial Role of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Advanced Fluoroquinolone Synthesis

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile has emerged as a pivotal starting material in the synthesis of modern fluoroquinolone antibiotics. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a nitrile group, provides a versatile scaffold for the construction of the core naphthyridine ring system found in potent antibacterial agents such as Gemifloxacin. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a key fluoroquinolone intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, starting from this compound, and its subsequent conversion to Gemifloxacin.

Synthetic Pathway Overview

The overall synthetic strategy involves a series of transformations to build the bicyclic core of the fluoroquinolone and introduce the necessary functional groups. The nitrile group of the starting material is first converted into a β-ketoester. This intermediate then undergoes condensation with an amine, followed by an intramolecular cyclization to form the naphthyridine ring. Subsequent hydrolysis of the ester and nucleophilic aromatic substitution of the remaining chlorine atom with a suitable amine yields the final fluoroquinolone product.

Caption: Synthetic pathway from this compound to Gemifloxacin.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate

This procedure utilizes a modified Blaise reaction to convert the nitrile directly to the β-ketoester.

Reaction Scheme:

Caption: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.

Protocol:

-

To a suspension of activated zinc in an anhydrous solvent, add a solution of this compound and ethyl bromoacetate.

-

The reaction mixture is heated to initiate the formation of the organozinc intermediate.

-

After the initial reaction, the mixture is subjected to acidic hydrolysis.

-

The product, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, is then isolated and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 88-95% | CN101774967B |

| Purity | >99% | CN101774967B |

| Acidification Temperature | 0-10 °C | CN101774967B |

| Acidification pH | 2-3 | CN101774967B |

| Acid Hydrolysis Conditions | Anhydrous ethanol, HCl or H₂SO₄, 20-30 °C | CN101774967B |

Step 2, 3 & 4: One-Pot Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

This one-pot procedure combines enamine formation, cyclization, and ester hydrolysis without isolation of intermediates.

Reaction Scheme:

Caption: One-pot synthesis of the naphthyridine core.

Protocol:

-

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is dissolved in a suitable solvent (e.g., toluene).

-

Cyclopropylamine is added, and the mixture is stirred to form the corresponding enamine.

-

A strong base, such as sodium hydride, is added to induce intramolecular cyclization, forming the naphthyridine ester.

-

After the cyclization is complete, concentrated hydrochloric acid is added, and the mixture is heated under reflux to hydrolyze the ester.

-

The product, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, precipitates upon cooling and is collected by filtration.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield (from ester) | >90% | WO2005040164A1 |

| Hydrolysis Yield (of isolated ester) | 78% | chemicalbook.com |

| Hydrolysis Reaction Time | 2 hours | chemicalbook.com |

| Hydrolysis Temperature | Reflux | chemicalbook.com |

Step 5: Synthesis of Gemifloxacin

This final step involves a nucleophilic aromatic substitution to introduce the side chain.

Reaction Scheme:

Caption: Final step in the synthesis of Gemifloxacin.

Protocol:

-

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is reacted with a mixture of acetic anhydride, acetic acid, and boric acid to form a borane intermediate.

-

This intermediate is then treated with 4-(aminomethyl)-3-(methoxyimino)pyrrolidinium dimethanesulfonate in the presence of a base like triethylamine.

-

The reaction is completed by treatment with a sodium hydroxide solution to yield Gemifloxacin free base.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | WO2006134608A1 |

| Reagent | 4-(Aminomethyl)-3-(methoxyimino)pyrrolidinium dimethanesulfonate | WO2006134608A1 |

| Base | Triethylamine | WO2006134608A1 |

Workflow Diagram

Caption: Experimental workflow for the synthesis of Gemifloxacin.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of complex fluoroquinolone antibiotics. The protocols outlined in this document provide a clear and reproducible pathway for the preparation of key intermediates and the final active pharmaceutical ingredient, Gemifloxacin. These methods, particularly the one-pot synthesis of the naphthyridine core, offer significant advantages in terms of yield and process efficiency, making them highly relevant for both academic research and industrial drug development.

Application Notes and Protocols for the Use of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile as an API Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a key fluorinated heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring multiple reactive sites, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the development of fluoroquinolone antibiotics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent APIs such as Gemifloxacin and Enoxacin.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82671-02-1 | [2] |

| Molecular Formula | C₆HCl₂FN₂ | [2] |

| Molecular Weight | 190.99 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 89-91 °C | [2] |

| Purity | ≥98% | [2] |

Application in Gemifloxacin Synthesis

This compound is a crucial starting material for the synthesis of Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic. The overall synthetic pathway involves the construction of the naphthyridine core followed by coupling with a protected pyrrolidine side chain and subsequent deprotection and salt formation.

Synthetic Workflow for Gemifloxacin

Caption: Synthetic pathway for Gemifloxacin.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (One-Pot Procedure)

This one-pot synthesis combines four steps to produce the key naphthyridine intermediate with a high overall yield.[4]

-

Materials: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, triethyl orthoformate, acetic anhydride, cyclopropylamine, sodium hydride, hydrochloric acid, and a suitable solvent (e.g., dioxane).

-

Procedure:

-

React ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate with triethyl orthoformate and acetic anhydride.

-

To the resulting enol ether, add cyclopropylamine to form the corresponding enamine.

-

Induce cyclization of the enamine using a strong base such as sodium hydride to yield the naphthyridine ester.

-